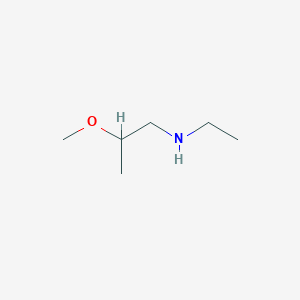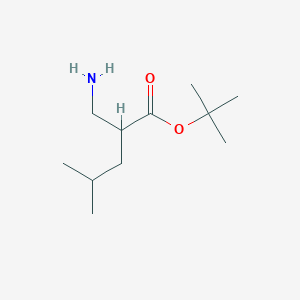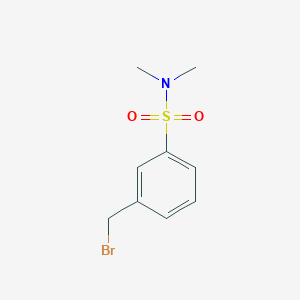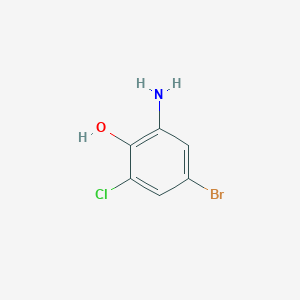
Ethyl(2-methoxypropyl)amine
Overview
Description
Ethyl(2-methoxypropyl)amine is an organic compound with the molecular formula C7H17NO. It is a colorless liquid with a mild, ammonia-like odor. This compound is primarily used in the chemical industry as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Synthetic Routes and Reaction Conditions:
Reductive Amination: this compound can be synthesized through the reductive amination of 2-methoxypropionaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of ethyl iodide with 2-methoxypropylamine in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale reductive amination processes, which are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Types of Reactions:
Oxidation: this compound can be oxidized to form this compound oxide, which is used as an intermediate in various chemical syntheses.
Reduction: The compound can be reduced to form ethylamine and 2-methoxypropane.
Substitution: this compound can undergo nucleophilic substitution reactions with various alkyl halides to form new amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Strong bases like potassium tert-butoxide and sodium hydride are typically employed.
Major Products Formed:
Oxidation: this compound oxide
Reduction: Ethylamine and 2-methoxypropane
Substitution: Various alkyl-substituted amines
Scientific Research Applications
Ethyl(2-methoxypropyl)amine is widely used in scientific research due to its versatility as an intermediate. It is employed in the synthesis of pharmaceuticals, such as antihistamines and analgesics. Additionally, it is used in the production of agrochemicals, including herbicides and insecticides. The compound also finds applications in the development of organic materials and polymers.
Mechanism of Action
The mechanism by which Ethyl(2-methoxypropyl)amine exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets, such as receptors or enzymes. The molecular targets and pathways involved vary depending on the specific API synthesized from this compound.
Comparison with Similar Compounds
Ethylamine
Propylamine
Butylamine
Methylamine
Properties
IUPAC Name |
N-ethyl-2-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7-5-6(2)8-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJOPIDHWGFMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
![4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1529761.png)

![1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene](/img/structure/B1529765.png)

![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)




![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)

